molecular formula C23H26Cl2N2O4 B3618697 1,4-bis[(4-chloro-2-methylphenoxy)acetyl]-1,4-diazepane

1,4-bis[(4-chloro-2-methylphenoxy)acetyl]-1,4-diazepane

Cat. No. B3618697
M. Wt: 465.4 g/mol
InChI Key: YFGYUHBGUJOOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis[(4-chloro-2-methylphenoxy)acetyl]-1,4-diazepane, commonly known as clopamide, is a synthetic compound that belongs to the class of benzodiazepines. It is widely used as a diuretic drug to treat hypertension and edema. Clopamide has been extensively studied for its biochemical and physiological effects on the human body.

Mechanism of Action

Clopamide acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal tubules of the kidney. This leads to an increase in the excretion of sodium and water, which results in a decrease in blood volume and a lowering of blood pressure. Clopamide also has a vasodilatory effect, which further contributes to its antihypertensive action.
Biochemical and Physiological Effects:
Clopamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the excretion of sodium, chloride, and potassium ions in the urine. It also increases the excretion of uric acid, which can be beneficial in the treatment of gout. Clopamide has been shown to decrease plasma renin activity, which is a marker of the renin-angiotensin-aldosterone system. This system plays a key role in regulating blood pressure.

Advantages and Limitations for Lab Experiments

Clopamide is a widely used diuretic drug that has been extensively studied for its biochemical and physiological effects. It is relatively easy to synthesize and is readily available in the market. However, there are some limitations to using clopamide in lab experiments. It has been shown to have a narrow therapeutic index, which means that the dose needs to be carefully controlled to avoid toxicity. In addition, clopamide can interact with other drugs, which can lead to adverse effects.

Future Directions

There are several future directions for research on clopamide. One area of research is the development of new formulations of clopamide that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the potential use of clopamide in the treatment of other diseases such as congestive heart failure and renal failure. Finally, there is a need for further research on the mechanism of action of clopamide, which can help to identify new targets for the treatment of hypertension and edema.
Conclusion:
In conclusion, clopamide is a synthetic compound that has been extensively studied for its diuretic effect and its ability to lower blood pressure. It is relatively easy to synthesize and is readily available in the market. Clopamide has a number of biochemical and physiological effects on the body, and has been shown to be effective in the treatment of hypertension and edema. However, there are some limitations to using clopamide in lab experiments, and further research is needed to identify new targets for the treatment of these diseases.

Scientific Research Applications

Clopamide has been extensively studied for its diuretic effect and its ability to lower blood pressure. It has been used in numerous clinical trials to evaluate its efficacy and safety in the treatment of hypertension and edema. In addition, clopamide has been studied for its potential use in the treatment of other diseases such as congestive heart failure, cirrhosis, and renal failure.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-[4-[2-(4-chloro-2-methylphenoxy)acetyl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26Cl2N2O4/c1-16-12-18(24)4-6-20(16)30-14-22(28)26-8-3-9-27(11-10-26)23(29)15-31-21-7-5-19(25)13-17(21)2/h4-7,12-13H,3,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGYUHBGUJOOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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